Fluostatin D
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Overview
Description
Fluostatin D is a natural product found in Streptomyces coelicolor, Streptomyces albidoflavus, and Streptomyces with data available.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Fluostatin D, a compound isolated from the culture of Micromonospora rosaria SCSIO N160, has shown notable antimicrobial activities. Studies have found that it, along with other fluostatins, exhibits good antimicrobial activities against Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values. Moreover, this compound and its related compounds have also demonstrated significant in vitro cytotoxic activities towards certain cell lines, suggesting potential applications in cancer research and therapy (Zhang et al., 2012).
Biosynthesis and Bioactive Compounds
This compound's biosynthesis has been a subject of interest in scientific research. Studies involving the biosynthesis gene cluster for fluostatins have led to the identification of new compounds through gene knockouts and biochemical characterizations. This research has contributed to the understanding of fluostatin biosynthesis pathways and the discovery of new bioactive compounds with potential applications in medical and pharmaceutical fields (Yang et al., 2015).
Structural Diversity and Chemical Analysis
The structure and chemical properties of this compound and related compounds have been extensively studied. X-ray crystallographic studies and electronic circular dichroism calculations have been used to confirm structures and assign absolute configurations. These investigations provide insights into the structural diversity and chemical characteristics of fluostatins, which are essential for understanding their biological activities and potential therapeutic applications (Zhang et al., 2012).
Pharmacological Implications
Research has also explored the pharmacological implications of this compound and related compounds. The discovery and characterization of new fluostatins have implications for drug discovery, particularly in areas like antimicrobial resistance and cancer therapy. These studies contribute to the expanding knowledge of natural products and their potential as novel therapeutic agents (Baur et al., 2006).
Properties
Molecular Formula |
C22H18O7 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[(3R,4S,6S)-10,13-dihydroxy-6-methyl-7,18-dioxo-5-oxapentacyclo[9.7.0.02,8.04,6.012,17]octadeca-1,8,10,12(17),13,15-hexaen-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H18O7/c1-8(2)21(27)28-18-14-10(19(26)22(3)20(18)29-22)7-12(24)15-13-9(17(25)16(14)15)5-4-6-11(13)23/h4-8,18,20,23-24H,1-3H3/t18-,20+,22-/m1/s1 |
InChI Key |
UIKYAUSFWRLFDK-KAGYGMCKSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@H]2[C@](O2)(C(=O)C3=CC(=C4C5=C(C=CC=C5O)C(=O)C4=C13)O)C |
Canonical SMILES |
CC(C)C(=O)OC1C2C(O2)(C(=O)C3=CC(=C4C5=C(C=CC=C5O)C(=O)C4=C13)O)C |
Synonyms |
fluostatin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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